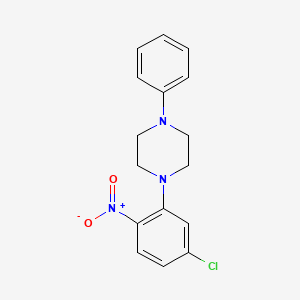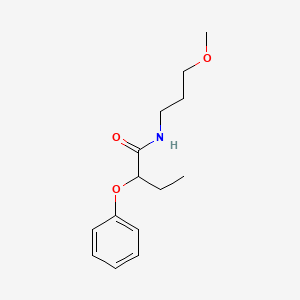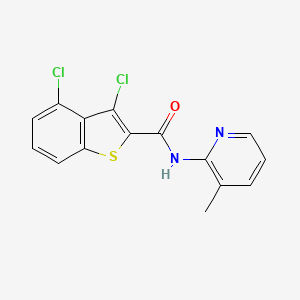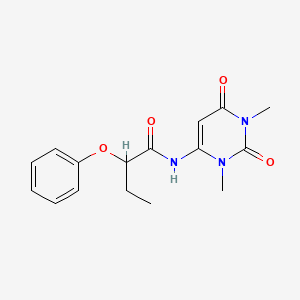
1-(5-chloro-2-nitrophenyl)-4-phenylpiperazine
Overview
Description
1-(5-chloro-2-nitrophenyl)-4-phenylpiperazine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 5-chloro-2-nitrophenyl group and a phenyl group. Its molecular formula is C16H16ClN3O2, and it has a molecular weight of 317.77 g/mol .
Preparation Methods
The synthesis of 1-(5-chloro-2-nitrophenyl)-4-phenylpiperazine typically involves the reaction of 1-(5-chloro-2-nitrophenyl)piperazine with a phenylating agent under specific conditions. One common method is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone . This reaction can be catalyzed by various bases such as NaOH, Ba(OH)2, or BF3.OEt2, and can be performed under microwave irradiation to increase the yield and reduce reaction times .
Chemical Reactions Analysis
1-(5-chloro-2-nitrophenyl)-4-phenylpiperazine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry: It has been investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive piperazine derivatives.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Drug Discovery: Researchers have explored its potential as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-nitrophenyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(5-chloro-2-nitrophenyl)-4-phenylpiperazine can be compared with other similar compounds such as:
1-(5-chloro-2-nitrophenyl)piperidine: This compound shares the 5-chloro-2-nitrophenyl group but differs in the piperidine ring structure.
1-(5-chloro-2-nitrophenyl)ethanone: This compound has a similar nitrophenyl group but differs in the ethanone structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a piperazine ring and a phenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-chloro-2-nitrophenyl)-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-6-7-15(20(21)22)16(12-13)19-10-8-18(9-11-19)14-4-2-1-3-5-14/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXKCWFGYOXVJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-({[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}imino)diethanol](/img/structure/B4035190.png)
![N-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B4035193.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]ethanesulfonamide](/img/structure/B4035198.png)
![N-(4-acetylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]butanamide](/img/structure/B4035203.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-propylacetamide](/img/structure/B4035222.png)
![7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B4035225.png)
![3-{[(2-phenylethyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4035227.png)



![methyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4035245.png)

![2-PHENYL-N-(3-{4-[3-(2-PHENYLACETAMIDO)PROPYL]PIPERAZIN-1-YL}PROPYL)ACETAMIDE](/img/structure/B4035252.png)
